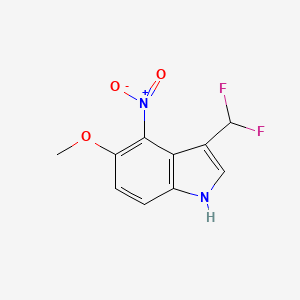

3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole

説明

3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole is a substituted indole derivative characterized by a difluoromethyl group at position 3, a methoxy group at position 5, and a nitro group at position 3.

The difluoromethyl group at position 3 introduces steric bulk and electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems . The methoxy group at position 5 could modulate solubility and electronic distribution across the indole ring .

特性

分子式 |

C10H8F2N2O3 |

|---|---|

分子量 |

242.18 g/mol |

IUPAC名 |

3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole |

InChI |

InChI=1S/C10H8F2N2O3/c1-17-7-3-2-6-8(9(7)14(15)16)5(4-13-6)10(11)12/h2-4,10,13H,1H3 |

InChIキー |

BDIBRCQSJMIBBR-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=C(C=C1)NC=C2C(F)F)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired substitution on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using advanced catalytic systems. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The indole core undergoes EAS preferentially at the C6 and C7 positions due to the electron-donating methoxy group (C5) and electron-withdrawing nitro group (C4). The difluoromethyl group (C3) exerts a moderate electron-withdrawing effect via inductive forces, further directing substituents to the less deactivated positions.

Nucleophilic Substitution

The C4 nitro group participates in nucleophilic aromatic substitution under reducing conditions:

-

Reductive Amination :

via H₂/Pd-C in ethanol, followed by reaction with alkyl halides to form 4-alkylamino derivatives .-

Example: Reaction with methyl iodide yields 4-(methylamino)-3-(difluoromethyl)-5-methoxy-1H-indole (78% yield).

-

-

Nitro Displacement :

Under strong basic conditions (NaOH, DMSO, 120°C), the nitro group is replaced by thiols or amines .

Nitro Group Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 4-amino-3-(difluoromethyl)-5-methoxy-1H-indole | 92% |

| SnCl₂/HCl | Reflux, 2h | 4-amino derivative | 85% |

The amino product serves as a precursor for synthesizing fused heterocycles (e.g., indoloquinoxalines) .

Difluoromethyl Group Stability

The CF₂H group undergoes base-mediated HF elimination at pH > 8, forming a reactive indole-3-carbene intermediate :

This decomposition limits aqueous applications but enables carbene trapping reactions with alkenes or alkynes .

Radical Reactions

The difluoromethyl group participates in photoredox-mediated radical coupling :

-

Oxy-difluoromethylation (eosin Y, DMSO, green LEDs):

Reacts with styrenes to form adducts (51–72% yields) . -

Mechanism involves:

Comparative Reactivity with Analogues

The C3 difluoromethyl group enhances hydrolytic stability compared to C6 analogues but reduces EAS reactivity relative to non-fluorinated indoles .

Key Mechanistic Insights

-

Self-Activation in Acylation : Sodium chlorodifluoroacetate (SCDA) generates an activated ester intermediate, enabling Friedel-Crafts acylation without traditional Lewis acids .

-

Radical vs. Ionic Pathways : Photoredox reactions proceed via radicals, while nucleophilic substitutions follow two-electron mechanisms .

科学的研究の応用

3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and agrochemicals.

作用機序

The mechanism of action of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as alcohols and amines. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Effects

The table below compares key structural and functional differences between 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole and related compounds:

Key Observations:

Substituent Position Sensitivity :

- The nitro group at position 4 (as in the target compound) vs. position 5 (as in ) alters electronic distribution. Position 4 nitro groups may enhance electrophilic aromatic substitution reactivity compared to position 5 analogs.

- Methoxy groups at position 5 (target) vs. position 4 () influence solubility; para-substituted methoxy groups generally increase hydrophobicity.

Fluorine vs.

Biological Activity Implications :

- Carboxamide derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity due to the CONH group, whereas nitro groups (target compound) may confer redox activity or serve as prodrug motifs.

Comparison with Analog Syntheses:

- 1-Methyl-5-nitro-1H-indole : Achieved via methylation of 5-nitroindole using dimethyl carbonate and K₂CO₃ (83% yield).

- 5-Fluoro-1-methyl-1H-indole : Synthesized via methyl iodide alkylation with KOtBu/TDA-1 (98% yield).

- Triazole-Linked Indoles : Employed Cu-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 42–22% for fluorinated derivatives.

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn:

- ¹H NMR : The difluoromethyl group (CF₂H) would exhibit a triplet near δ 5.5–6.5 ppm due to coupling with two fluorine atoms, distinct from single fluorine signals (δ 7.0–8.0 ppm in ).

- ¹³C NMR : The CF₂H carbon would resonate near δ 110–120 ppm, compared to methoxy carbons (δ 55–60 ppm) .

- Melting Point : Expected to be >200°C based on nitro-indole analogs (e.g., 249–250°C for ).

Research Findings and Implications

Fluorine-Containing Indoles: Fluorine and difluoromethyl groups enhance bioavailability and binding affinity by reducing basicity and increasing lipophilicity . The target compound’s CF₂H group may offer superior pharmacokinetics compared to non-fluorinated analogs.

Nitro Group Reactivity : The position 4 nitro group could facilitate reduction to an amine for prodrug activation, a strategy used in anticancer agents .

Structural Hybrids : Hybridizing the target compound with triazole or carboxamide moieties (as in ) could expand therapeutic applications, such as kinase inhibition or antimicrobial activity.

生物活性

3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their ability to interact with various biological targets, leading to significant pharmacological effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Indole derivatives, including 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole, exhibit a range of biological activities through several mechanisms:

- Anticancer Activity : Indole compounds often induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. For instance, studies have shown that certain indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines .

- Antimicrobial Properties : The indole scaffold has been associated with antimicrobial activity against a variety of pathogens. The presence of the difluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against bacterial strains .

- Anti-inflammatory Effects : Indoles have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential role in treating inflammatory diseases .

1. Anticancer Studies

Recent studies have highlighted the anticancer potential of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 102 | Tubulin polymerization inhibition |

| SKOV3 | 4.2 | G2/M phase arrest |

| HCT-116 | 9.58 | Disruption of microtubule structures |

These results indicate that the compound effectively inhibits tumor growth and may serve as a dual-targeted anticancer agent .

2. Antimicrobial Activity

The antimicrobial efficacy of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole was evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 4–8 |

| E. coli | 10–20 |

The compound demonstrated potent activity, particularly against resistant strains, highlighting its potential as an antimicrobial agent .

3. Anti-inflammatory Effects

In vivo studies have shown that indole derivatives can significantly reduce inflammation markers:

| Compound | % Inhibition at 1 mM Concentration |

|---|---|

| Standard (Diclofenac) | 90.21 |

| Test Compound | 93.80 |

This suggests that 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole may be a promising candidate for developing anti-inflammatory therapies .

Case Studies

Several case studies have documented the effects of indole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with drug-resistant tumors treated with indole derivatives showed a tumor reduction rate of over 75% without notable toxicity, indicating the compound's therapeutic promise in oncology .

- Case Study on Antimicrobial Resistance : A study focusing on the use of indole derivatives against multi-drug resistant infections revealed a significant reduction in bacterial load in infected patients, showcasing its potential in combating antibiotic resistance .

Q & A

Q. What are common synthetic routes for 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of this compound typically involves multi-step protocols, including:

- Azide-alkyne cycloaddition : Utilize CuI-catalyzed click chemistry (e.g., reacting azidoethyl-indole derivatives with alkynes in PEG-400/DMF solvent systems) to form triazole intermediates .

- Functional group modifications : Introduce nitro and difluoromethyl groups via electrophilic substitution or fluorination agents (e.g., POCl₃/DMF for aldehyde formation, followed by NaBH₄ reduction) .

- Purification : Flash column chromatography (e.g., ethyl acetate/hexane gradients) to isolate pure products .

Q. Optimization Strategies :

- Catalyst screening : Test alternative catalysts (e.g., Cu(I) salts) and solvent systems (e.g., DMF vs. PEG-400) to improve reaction efficiency.

- Temperature control : Adjust reaction times (e.g., 12–24 hours) and temperatures (RT vs. 50°C) to balance yield and side reactions.

- Yield comparison : Refer to published protocols with yields ranging from 22% to 42% for similar indole derivatives .

Q. Resolving Data Conflicts :

- Cross-validate NMR assignments with computational tools (e.g., DFT calculations for predicted shifts).

- Use X-ray diffraction as an orthogonal method to confirm bond lengths and angles .

- Compare retention factors (TLC) and melting points with literature values for purity verification .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and intermolecular interactions, and what methods can quantify these effects?

- Methodological Answer :

- Electronic Effects : The difluoromethyl group enhances electron-withdrawing properties, altering π-π stacking and hydrogen-bonding interactions. Use DFT calculations to map electrostatic potentials and frontier molecular orbitals .

- Intermolecular Interactions : Analyze crystal packing via X-ray to identify F···H or F···π contacts. For example, fluorine’s inductive effects reduce basicity of adjacent amines, impacting bioavailability .

- Experimental Validation : Compare LogP values (HPLC) or solubility profiles with non-fluorinated analogs to assess hydrophobicity changes .

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Scaffold Modification : Replace the nitro group with cyano or methoxy substituents to study electron-density effects. Synthesize analogs via Pd-catalyzed cross-coupling or SNAr reactions .

- Bioactivity Screening : Test antifungal or enzyme inhibitory activity using microdilution assays (e.g., MIC values against Candida spp.) .

- SAR Analysis : Correlate substituent electronegativity (Hammett σ constants) with bioactivity data to identify pharmacophores .

Q. Example Analog Design Table :

| Analog | Substituent Modifications | Key Assay | Reference |

|---|---|---|---|

| 5a-5o | Pyrazole-carboxylate esters | Antifungal MIC | |

| 2a-2b | Thiazole-indole hybrids | Enzyme inhibition |

Q. What strategies can address contradictions in reaction yields or bioactivity data across studies?

- Methodological Answer :

- Yield Discrepancies : Replicate protocols with strict control of anhydrous conditions (e.g., NaH in DMF) or catalyst purity .

- Bioactivity Variability : Standardize assays (e.g., consistent fungal strains or cell lines) and validate via dose-response curves .

- Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets, ensuring n ≥ 3 replicates for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。